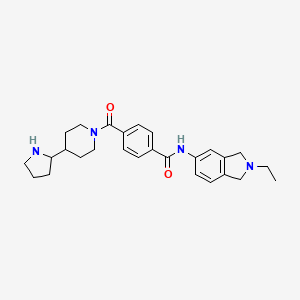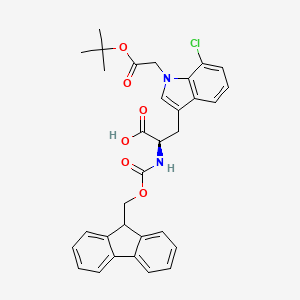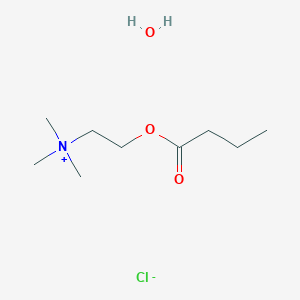
2-(Butyryloxy)-N,N,N-trimethylethan-1-aminium chloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butyryloxy)-N,N,N-trimethylethan-1-aminium chloride hydrate is a quaternary ammonium compound. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its ability to form stable hydrates, which makes it useful in different chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butyryloxy)-N,N,N-trimethylethan-1-aminium chloride hydrate typically involves the reaction of butyric acid with N,N,N-trimethylethan-1-aminium chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the esterification process. The reaction mixture is then subjected to purification steps, including crystallization and filtration, to obtain the desired hydrate form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The use of continuous reactors and automated systems ensures consistent product quality and high yield. The industrial process also includes rigorous quality control measures to ensure the purity and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Butyryloxy)-N,N,N-trimethylethan-1-aminium chloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed.
Major Products Formed
Oxidation: Butyric acid derivatives.
Reduction: Butanol derivatives.
Substitution: Various substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
2-(Butyryloxy)-N,N,N-trimethylethan-1-aminium chloride hydrate has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate membrane transport mechanisms.
Medicine: Studied for its potential use in drug delivery systems due to its ability to form stable hydrates.
Industry: Utilized in the formulation of cleaning agents and disinfectants.
Wirkmechanismus
The compound exerts its effects primarily through its quaternary ammonium group, which interacts with various molecular targets. In biological systems, it can disrupt cell membranes by interacting with phospholipids, leading to increased membrane permeability. This property is particularly useful in antimicrobial applications, where it can effectively kill bacteria by compromising their cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabutylammonium chloride: Another quaternary ammonium compound with similar properties but different applications.
Cetyltrimethylammonium bromide: Known for its use in surfactants and detergents.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Uniqueness
2-(Butyryloxy)-N,N,N-trimethylethan-1-aminium chloride hydrate stands out due to its ability to form stable hydrates, which enhances its solubility and stability in aqueous solutions. This property makes it particularly useful in applications where long-term stability is required.
Eigenschaften
Molekularformel |
C9H22ClNO3 |
|---|---|
Molekulargewicht |
227.73 g/mol |
IUPAC-Name |
2-butanoyloxyethyl(trimethyl)azanium;chloride;hydrate |
InChI |
InChI=1S/C9H20NO2.ClH.H2O/c1-5-6-9(11)12-8-7-10(2,3)4;;/h5-8H2,1-4H3;1H;1H2/q+1;;/p-1 |
InChI-Schlüssel |
ANYUPYFOPLMHJY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC(=O)OCC[N+](C)(C)C.O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13328440.png)

![5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B13328452.png)

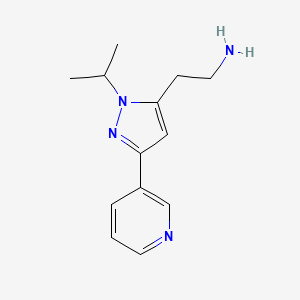
![Rel-tert-butyl (3aR,5r,6aS)-5-hydroxy-5-methylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B13328472.png)
![2-Propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13328473.png)
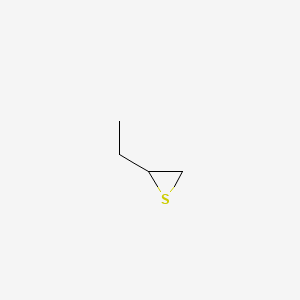
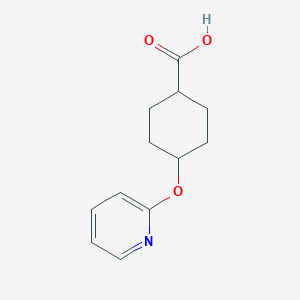
![6-Chloro-2-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B13328484.png)

